

# The G-Quadruplex Stabilizer 360A: A Technical Guide to its Basic Research Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 360A

Cat. No.: B604971

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## Introduction

The compound **360A** is a synthetic small molecule that has garnered significant interest in the field of cancer research due to its potent and selective activity as a G-quadruplex stabilizer and telomerase inhibitor. G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeric regions and oncogene promoters. By stabilizing these structures, **360A** interferes with crucial cellular processes, particularly telomere maintenance, leading to anti-proliferative effects in cancer cells. This technical guide provides an in-depth overview of the basic research applications of **360A**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and the signaling pathways it modulates.

## Quantitative Data Summary

The biological activity of compound **360A** has been quantified in various assays, demonstrating its efficacy as a telomerase inhibitor and a cytotoxic agent against cancer cell lines.

Assay Type	Target/Cell Line	Parameter	Value	Reference
Telomerase Inhibition	Telomerase (in TRAP-G4 assay)	IC50	300 nM	[1][2]
Telomerase Inhibition	HEK293T cells (primer extension)	IC50	52 nM	[1]
Cell Viability	T98G (glioma)	IC50	4.8 ± 1.1 µM	[1]
Cell Viability	CB193 (glioma)	IC50	3.9 ± 0.4 µM	[1][2]
Cell Viability	U118-MG (glioma)	IC50	8.4 ± 0.5 µM	[1][2]
Cell Viability	SAOS-2 (osteosarcoma)	IC50	>15 µM	[1][2]
Cell Viability	Primary astrocytes	IC50	17.4 ± 1.2 µM	[1][2]
Cell Proliferation	A549 (lung carcinoma)	Growth Arrest	Day 11 (at 5 µM)	[3][4]

## Mechanism of Action

The primary mechanism of action of **360A** is the stabilization of G-quadruplex structures in DNA. This has several downstream consequences that contribute to its anti-cancer properties:

- **Telomerase Inhibition:** By stabilizing G-quadruplexes in the telomeric G-rich overhang, **360A** inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in most cancer cells.[1][2] This leads to progressive telomere shortening with each cell division. **360A** has been shown to reduce the processivity of telomerase, promoting its dissociation from the DNA substrate during elongation.[5]
- **Induction of Telomere Instability:** **360A**'s interaction with telomeres leads to significant telomere aberrations. These include telomere losses and the formation of telomere doublets, which are dependent on the homologous recombination protein Rad51.[1][5] It also induces

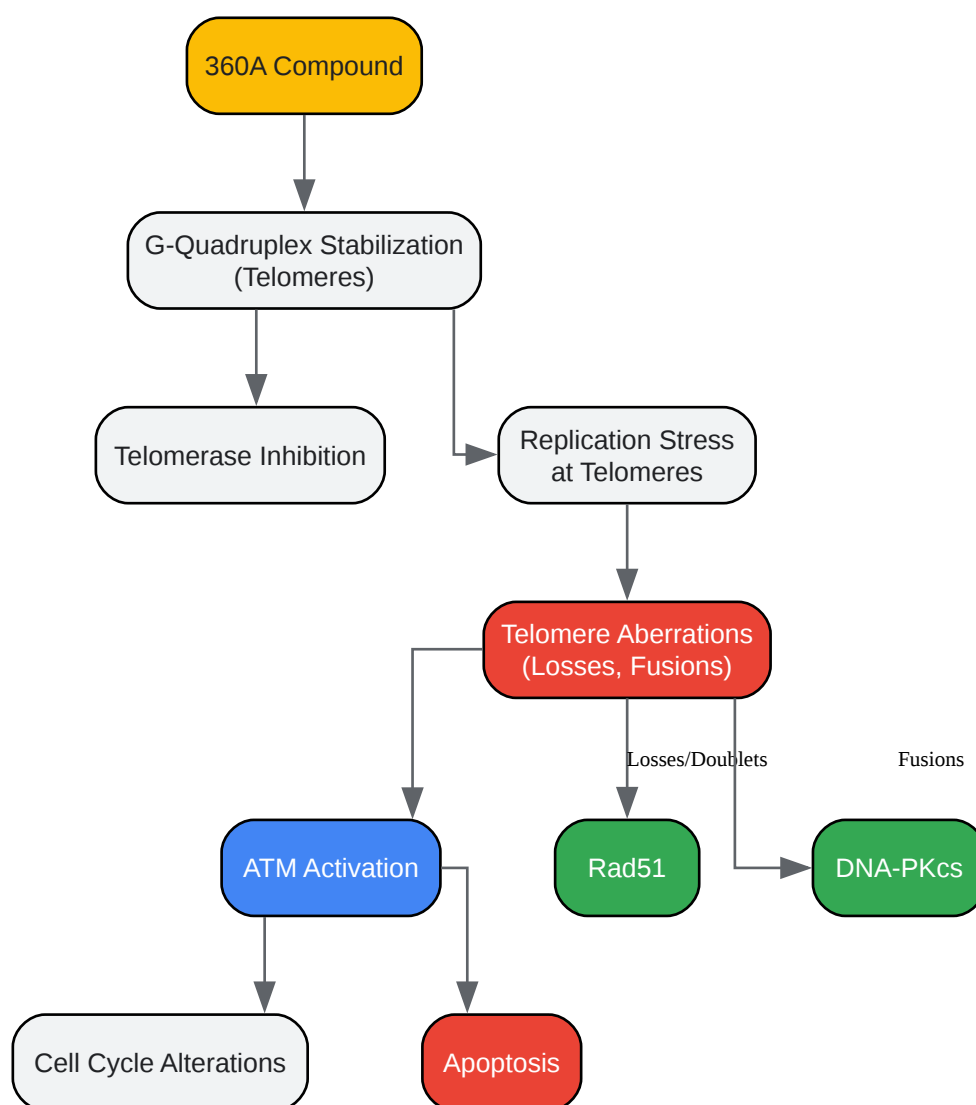
sister telomere fusions, a process dependent on the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key component of the non-homologous end joining (NHEJ) pathway.

[1][5][6]

- Activation of DNA Damage Response: The telomere dysfunction induced by **360A** triggers a DNA damage response (DDR). This response is primarily mediated by the ATM (ataxia-telangiectasia mutated) signaling pathway.[2][5] The activation of ATM leads to the phosphorylation of downstream targets that can initiate cell cycle arrest and apoptosis.[2]

## Signaling Pathways

The cellular response to **360A** involves the activation of the DNA damage signaling cascade, primarily originating from dysfunctional telomeres.



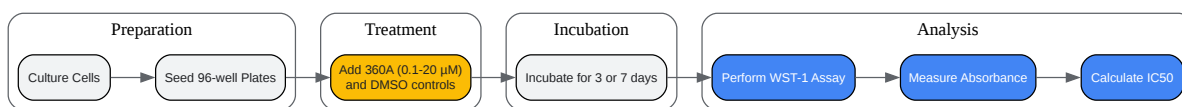
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Signaling pathway initiated by **360A**.

## Experimental Workflows and Protocols

### Cell Viability and Proliferation Assay

This protocol is used to determine the cytotoxic and anti-proliferative effects of **360A** on cancer cell lines.



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Workflow for cell viability assay.

Protocol:

- **Cell Seeding:** Seed cells in 96-well culture plates at a density of  $0.25\text{--}4 \times 10^3$  cells per well in 100  $\mu\text{L}$  of complete medium. The optimal seeding density will depend on the cell type.[1]
- **Compound Treatment:** Prepare stock solutions of **360A** in DMSO.[3] Treat the cells with various concentrations of **360A** (e.g., 0.1 to 20  $\mu\text{M}$ ). Include control wells treated with the corresponding concentrations of DMSO.[1][2]
- **Incubation:** Incubate the plates for 3 or 7 days at 37°C in a 5%  $\text{CO}_2$  atmosphere. For 7-day assays, it is recommended to change the medium on day 3.[1][2]
- **Viability Assessment:** Perform a cell proliferation reagent WST-1 assay according to the manufacturer's instructions.
- **Data Analysis:** Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the IC50 values by plotting the percentage of cell viability against the log of

the compound concentration.

## Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a sensitive method to measure telomerase activity.

Protocol:

- **Cell Lysis:** Collect approximately 100,000 cells and centrifuge. Resuspend the cell pellet in ice-cold NP-40 lysis buffer and incubate on ice for 30 minutes.[\[7\]](#)
- **Telomerase Extension:** In a PCR tube, combine the cell lysate with a reaction mixture containing a telomerase substrate (TS) primer, dNTPs, and TRAP buffer. Incubate at 25°C for 40 minutes to allow telomerase to add telomeric repeats to the TS primer.[\[7\]](#)
- **PCR Amplification:** Add a reverse primer (ACX) and Taq polymerase to the reaction mixture. Perform PCR with an initial denaturation step at 95°C for 5 minutes, followed by 24-29 cycles of denaturation at 95°C, annealing at 52°C, and extension at 72°C.[\[7\]](#)
- **Detection:** Analyze the PCR products by electrophoresis on a polyacrylamide gel. Telomerase activity is indicated by a characteristic ladder of bands with 6-base pair increments.[\[7\]](#)

## Single Telomere Length Analysis (STELA)

STELA is a PCR-based method to measure the length of individual telomeres.

Protocol:

- **DNA Digestion and Ligation:** Digest genomic DNA with a restriction enzyme that does not cut in the subtelomeric or telomeric regions. Ligate an anchor oligonucleotide (telorette) to the 5' end of the C-rich telomeric strand.[\[3\]](#)[\[8\]](#)
- **PCR Amplification:** Perform PCR using a primer specific to the anchor (teltail) and a primer specific to the subtelomeric region of a particular chromosome arm.[\[3\]](#)[\[9\]](#)
- **Southern Blot Analysis:** Separate the PCR products on an agarose gel and transfer them to a nylon membrane.[\[3\]](#)

- Detection: Hybridize the membrane with a radiolabeled telomeric probe and visualize the telomere fragments using autoradiography. The length of individual telomeres can then be determined.[9]

## Conclusion

The **360A** compound is a valuable tool for basic research into telomere biology and cancer therapeutics. Its well-defined mechanism of action as a G-quadruplex stabilizer and telomerase inhibitor, coupled with its demonstrated cellular effects, makes it a potent agent for inducing telomere dysfunction and activating DNA damage response pathways in cancer cells. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of **360A** and similar compounds in the development of novel anti-cancer strategies.

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